(1S,2R)-2-phenylcyclohexan-1-amine
Description
(1S,2R)-2-Phenylcyclohexan-1-amine is a chiral cyclohexane derivative featuring a phenyl substituent at the C2 position and an amine group at C1. Its stereochemistry is critical, as enantiomers often exhibit divergent biological activities and synthetic utilities. This compound serves as a key intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly in the preparation of β-amino alcohols and chiral ligands .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1 |
InChI Key |
KLJIPLWGNJQJRM-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .
Industrial Production Methods
Industrial production of (1S,2R)-2-phenylcyclohexan-1-amine typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
Scientific Research Applications
(1S,2R)-2-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (1R,2S)-2-Phenylcyclohexan-1-amine Hydrochloride Structure: Enantiomer of the target compound, differing in configuration at both C1 and C2. Applications: Primarily used in industrial settings, with stringent safety protocols due to hazards requiring medical consultation upon exposure .
- rac-(1R,2R)-2-Phenylcyclohexan-1-amine Hydrochloride Structure: Racemic mixture of the (1R,2R) enantiomer. Synthesis: Produced via non-stereoselective methods, often requiring resolution for enantiopure forms .
Substituent Variations
Halogen-Substituted Derivatives
- (1R,2R)-2-Fluorocyclohexan-1-amine Molecular Weight: 117.16 g/mol. Used in fluorinated drug candidates .
- (1R,2R)-2-Methanesulfonylcyclohexan-1-amine Hydrochloride Molecular Formula: C₇H₁₆ClNO₂S. Applications: The sulfonyl group introduces strong hydrogen-bonding capacity, useful in protease inhibitors or kinase modulators .
Methyl-Substituted Analogs
- (1S,2R)-2-Methylcyclohexan-1-amine Hydrochloride
Carboxylic Acid Derivatives
- (1S,2R)-1-Amino-2-Phenylcyclohexanecarboxylic Acid Structure: Incorporates a carboxylic acid group, altering the compound’s isoelectric point and enabling chelation of metal ions. Applications: Potential use in peptide mimetics or as a constrained amino acid in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
